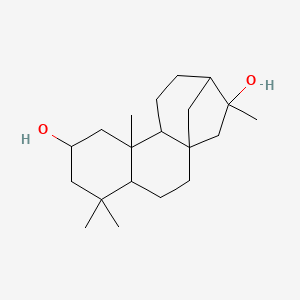

2,16-Kauranediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJJGMPQYRNACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Scientific Journey of 2,16-Kauranediol: A Diterpenoid with Therapeutic Potential

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2,16-Kauranediol, a tetracyclic diterpenoid belonging to the ent-kaurane class, has emerged as a molecule of significant interest within the scientific community. First identified in the mid-20th century, its unique chemical architecture and burgeoning portfolio of biological activities have positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of this compound, with a particular focus on its isolation from natural sources, structural elucidation, and known biological effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse family of natural products, primarily found in the plant kingdom. These compounds are characterized by a tetracyclic carbon skeleton and have garnered considerable attention for their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A notable member of this class is this compound, a molecule whose journey from a natural isolate to a subject of modern pharmacological investigation underscores the importance of natural products in the quest for novel therapeutic agents. This guide will delve into the technical details of this compound, providing researchers with a foundational understanding of its chemistry and biology.

Discovery and History

The initial discovery of a kaurane (B74193) diol with hydroxyl groups at the 2 and 16 positions is attributed to T. K. Razdan, G. L. Koul, and V. V. S. Murti in 1972. Their work, published in Phytochemistry, detailed the isolation of this diterpenoid from the medicinal plant Euphorbia hirta. This initial report laid the groundwork for future investigations into this class of compounds.

Decades later, a significant advancement in the understanding of this molecule came from a 2011 study by Shijun Yan and colleagues, also focusing on Euphorbia hirta. This research not only confirmed the presence of a this compound but also definitively established its stereochemistry as 2β,16α-dihydroxy-ent-kaurane . This clarification was crucial, as the biological activity of stereoisomers can vary significantly. The 2011 study employed modern spectroscopic techniques to provide a detailed structural elucidation, solidifying the chemical identity of this natural product.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | (ent)-Kaurane-2β,16α-diol | |

| Molecular Formula | C₂₀H₃₄O₂ | [1] |

| Molecular Weight | 306.49 g/mol | [1] |

| CAS Number | 34302-37-9 | |

| Appearance | White amorphous powder | [1] |

| Optical Rotation | [α]D²⁵ -35.7 (c 0.14, CHCl₃) | [1] |

Isolation and Purification

The isolation of 2β,16α-dihydroxy-ent-kaurane from Euphorbia hirta as described by Yan et al. (2011) provides a robust methodology for obtaining this compound from its natural source.

Experimental Protocol for Isolation

-

Extraction: The air-dried and powdered whole plants of Euphorbia hirta (5 kg) were extracted three times with 95% ethanol (B145695) (3 x 20 L) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract (280 g).

-

Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography (Silica Gel): The ethyl acetate fraction (50 g) was chromatographed on a silica (B1680970) gel column (200-300 mesh) using a gradient elution system of chloroform-methanol (from 100:1 to 1:1, v/v) to yield several fractions.

-

Further Chromatographic Separation: Fraction 4 (8 g) was further subjected to silica gel column chromatography with a petroleum ether-acetone gradient (from 10:1 to 1:1, v/v).

-

Preparative Thin-Layer Chromatography (pTLC): The resulting sub-fractions were purified by preparative thin-layer chromatography using a developing solvent system of petroleum ether-acetone (3:1, v/v) to afford 2β,16α-dihydroxy-ent-kaurane (12 mg).[1]

Structure Elucidation

The definitive structure of 2β,16α-dihydroxy-ent-kaurane was elucidated using a combination of modern spectroscopic techniques.

Spectroscopic Data

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was established as C₂₀H₃₄O₂ based on the HRESIMS data, which showed a quasi-molecular ion peak [M+Na]⁺ at m/z 329.2451 (calculated for C₂₀H₃₄O₂Na, 329.2456).[1]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum revealed the presence of two tertiary methyl groups. The ¹³C NMR and DEPT spectra indicated 20 carbon signals, corresponding to two methyls, ten methylenes, four methines, and four quaternary carbons. The chemical shifts were consistent with an ent-kaurane skeleton.[1]

-

2D NMR Spectroscopy (HSQC, HMBC, and ROESY):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated the proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations observed in the HMBC spectrum were crucial for establishing the connectivity of the carbon skeleton and the positions of the hydroxyl groups at C-2 and C-16.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The stereochemistry of the hydroxyl groups was determined through ROESY experiments. The correlation of H-2 with the α-oriented H-1 and H-3 indicated the β-orientation of the hydroxyl group at C-2. The correlation between H-15 and H-9, and the lack of correlation between H-17 and H-14β, confirmed the α-orientation of the hydroxyl group at C-16.[1]

-

Biological Activities and Therapeutic Potential

Ent-kaurane diterpenoids are known for their diverse pharmacological effects, and 2β,16α-dihydroxy-ent-kaurane is no exception. While research is ongoing, several studies have highlighted its potential in various therapeutic areas.

Anti-Inflammatory and Anti-Neuroinflammatory Activity

A study by Lee et al. (2015) investigated the anti-neuroinflammatory effects of 2β,16α-dihydroxy-ent-kaurane isolated from Pteris multifida. The compound demonstrated significant inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[2]

Table 1: Anti-Neuroinflammatory Activity of 2β,16α-dihydroxy-ent-kaurane

| Assay | Cell Line | IC₅₀ (µM) | Positive Control | Reference |

| Nitric Oxide (NO) Inhibition | BV-2 microglia | 18.3 ± 1.2 | L-NMMA (13.8 ± 0.7) | [2] |

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay:

-

BV-2 microglia cells are seeded in 96-well plates and pre-treated with various concentrations of 2β,16α-dihydroxy-ent-kaurane for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.[2]

Cytotoxic Activity

While extensive studies on a wide range of cancer cell lines are yet to be conducted, preliminary research has indicated that 2β,16α-dihydroxy-ent-kaurane possesses cytotoxic properties. One study reported its activity against Ehrlich ascites tumor cells.[3] Further investigation into its anticancer potential is warranted.

Synthesis

To date, a dedicated total synthesis of 2β,16α-dihydroxy-ent-kaurane has not been extensively reported in the literature. However, the synthesis of various other ent-kaurane diterpenoids has been achieved, often involving complex multi-step reaction sequences. Microbial transformation offers a potential alternative for the synthesis of hydroxylated kauranes. For instance, the biotransformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola has been shown to produce hydroxylated kaurane derivatives. This approach could be explored for the targeted synthesis of 2β,16α-dihydroxy-ent-kaurane.

Conclusion and Future Directions

This compound, specifically the 2β,16α-dihydroxy-ent-kaurane stereoisomer, is a fascinating natural product with demonstrated biological activities, particularly in the realm of anti-inflammatory and anti-neuroinflammatory effects. The established protocols for its isolation and the detailed spectroscopic data for its characterization provide a solid foundation for further research.

Future investigations should focus on several key areas:

-

Comprehensive Biological Screening: A broader evaluation of its cytotoxic activity against a panel of human cancer cell lines, as well as its antimicrobial and antiviral potential, is needed to fully understand its therapeutic scope.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2β,16α-dihydroxy-ent-kaurane will be crucial for its development as a potential drug candidate.

-

Synthetic Strategies: The development of an efficient and scalable total synthesis or semi-synthetic routes will be essential for producing sufficient quantities for advanced preclinical and clinical studies and for creating analogues with improved activity and pharmacokinetic properties.

References

biosynthesis pathway of ent-kaurane diterpenoids

An In-depth Technical Guide to the Biosynthesis Pathway of ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids represent a vast and structurally diverse class of natural products, built upon a distinctive tetracyclic hydrocarbon skeleton. These compounds are pivotal intermediates in the biosynthesis of gibberellins (B7789140), a class of essential plant hormones that regulate various aspects of growth and development.[1][2][3] Beyond their role in primary metabolism, specialized (or secondary) ent-kaurane diterpenoids exhibit a wide array of potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them attractive targets for drug discovery and development.[4][5][6][7]

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to ent-kaurane diterpenoids, details the key enzymes involved, summarizes available quantitative data, and presents standardized experimental protocols for pathway elucidation and enzyme characterization.

The Core Biosynthetic Pathway

The biosynthesis of all ent-kaurane diterpenoids begins with the universal C20 precursor for diterpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP) , which is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[1][2][8] The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs). This is followed by a series of oxidative modifications on the endoplasmic reticulum, which generate the foundational molecule ent-kaurenoic acid and its derivatives.

The initial steps of the pathway are outlined below:

Caption: The core biosynthetic pathway of ent-kaurenoic acid from GGPP.

Key Enzymes in the Pathway

The biosynthesis of ent-kaurane diterpenoids is orchestrated by several key enzymes located in different subcellular compartments.

| Enzyme | Abbreviation | Reaction Catalyzed | Cellular Location |

| ent-Copalyl Diphosphate Synthase | ent-CPS | GGPP → ent-Copalyl Diphosphate | Plastid[9] |

| ent-Kaurene Synthase | ent-KS | ent-Copalyl Diphosphate → ent-Kaurene | Plastid[9][10] |

| ent-Kaurene Oxidase | ent-KO | ent-Kaurene → ent-Kaurenol → ent-Kaurenal → ent-Kaurenoic Acid | Endoplasmic Reticulum[11][12] |

| ent-Kaurenoic Acid Hydroxylase | KAH | ent-Kaurenoic Acid → ent-7α-hydroxykaurenoic acid (Gibberellin path) OR ent-Kaurenoic Acid → Steviol (B1681142) (Steviol path) | Endoplasmic Reticulum[12][13] |

1. ent-Copalyl Diphosphate Synthase (ent-CPS): This Class II diTPS initiates the cyclization cascade. It catalyzes the protonation-initiated cyclization of the acyclic precursor GGPP to form the bicyclic intermediate ent-copalyl diphosphate (ent-CPP).[1][2][14] The enzyme contains a conserved DxDD motif essential for this activity.[15] In higher plants, ent-CPS is a monofunctional enzyme.[15]

2. ent-Kaurene Synthase (ent-KS): This Class I diTPS catalyzes the second and final cyclization step. It utilizes ent-CPP as a substrate, converting it into the tetracyclic hydrocarbon ent-kaurene.[1] This reaction proceeds through the ionization of the diphosphate group. In contrast to fungi where CPS and KS activities can be found on a single bifunctional protein, these are separate monofunctional enzymes in higher plants.[9][15][16]

3. ent-Kaurene Oxidase (ent-KO): ent-KO is a cytochrome P450 monooxygenase (CYP701A family) located on the outer envelope of the plastid and the endoplasmic reticulum.[11][17] It is a multifunctional enzyme that catalyzes three successive oxidation steps at the C-19 position of ent-kaurene, converting it first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[11][18][19][20]

4. Further Modifying Enzymes: ent-kaurenoic acid is a critical branch point. From here, the pathway can diverge to produce either gibberellins or other specialized diterpenoids.[12]

-

ent-Kaurenoic Acid Oxidase (KAO): Another P450 enzyme (CYP88A family) that hydroxylates ent-kaurenoic acid, leading to the formation of GA12-aldehyde, a precursor for all gibberellins.[21][22]

-

ent-kaurenoic acid 13-hydroxylase (KAH): In plants like Stevia rebaudiana, this P450 enzyme hydroxylates ent-kaurenoic acid at the C-13 position to produce steviol, the aglycone core of sweet-tasting steviol glycosides.[8][12][23]

Quantitative Data Summary

Quantitative analysis of enzyme kinetics is crucial for understanding pathway flux and for metabolic engineering efforts. The following table summarizes available kinetic data for key enzymes in the pathway.

| Enzyme | Source Organism | Substrate | Apparent Km (µM) | Reference |

| ent-kaurenoic acid 13-hydroxylase | Stevia rebaudiana | ent-Kaurenoic Acid | 11.1 | [23] |

| ent-kaurenoic acid 13-hydroxylase | Stevia rebaudiana | NADPH | 20.6 | [23] |

(Note: Comprehensive kinetic data for all pathway enzymes is not always available in the literature and can vary significantly depending on the source organism and assay conditions.)

Detailed Experimental Protocols

Elucidating the function of genes in the ent-kaurane pathway typically involves heterologous expression of candidate genes followed by in vitro or in vivo enzyme assays.

Protocol 1: Functional Characterization of ent-CPS and ent-KS

This workflow outlines the typical steps for identifying and confirming the function of ent-CPS and ent-KS genes.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 11. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization and Solubilization of Kaurenoic Acid Hydroxylase from Gibberella fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and Functional Characterization of Monofunctional ent-Copalyl Diphosphate and ent-Kaurene Synthases in White Spruce Reveal Different Patterns for Diterpene Synthase Evolution for Primary and Secondary Metabolism in Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

- 18. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - ProQuest [proquest.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice | PLOS Genetics [journals.plos.org]

- 22. KAO2 ent-kaurenoic acid hydroxylase 2 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2,16-Kauranediol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of 2,16-Kauranediol, a diterpenoid of interest to researchers in drug discovery and development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and explores the potential biological activities and associated signaling pathways of this natural compound.

Core Physicochemical Data

This compound is a tetracyclic diterpene with a kaurane (B74193) skeleton. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₂ | N/A |

| Molecular Weight | 306.49 g/mol | N/A |

| CAS Number | 34302-37-9 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not explicitly found, but expected to be determined by capillary method. | N/A |

| Boiling Point | 416.9 ± 28.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in water. | N/A |

| LogP (Octanol-Water Partition Coefficient) | 4.4 (Predicted) | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the development of any potential therapeutic agent. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point. As the temperature nears the melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.

Determination of Boiling Point (Distillation Method)

For non-volatile liquids or solids that can be melted without decomposition, the boiling point can be determined using a distillation apparatus.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature at which the liquid and vapor phases are in equilibrium.

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Boiling Chips: Place a sample of this compound (if liquid or melted) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the distillation flask.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Observation and Recording: Record the temperature at which the vapor temperature remains constant while the liquid is boiling and condensing. This stable temperature is the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for formulation development and for designing biological assays.

Principle: A known amount of the solute (this compound) is added to a known volume of a solvent and agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.

Procedure:

-

Solvent Selection: Choose a range of relevant solvents, such as water, buffers at different pH values, ethanol, and dimethyl sulfoxide (B87167) (DMSO).

-

Sample Preparation: Prepare a series of vials, each containing a precise volume of a selected solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or as molarity.

Biological Activity and Signaling Pathways

Kaurane diterpenes, the class of natural products to which this compound belongs, have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. While specific studies on this compound are limited, the broader class of kaurane diterpenes is known to modulate key cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many kaurane diterpenes exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed mechanism of anti-inflammatory action of kaurane diterpenes via inhibition of the NF-κB pathway.

Cytotoxic Effects and the MAPK Signaling Pathway

Certain kaurane diterpenes have demonstrated cytotoxic activity against cancer cell lines, often through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5][6] The MAPK cascade is involved in regulating cell proliferation, differentiation, and apoptosis.

Caption: General overview of the MAPK signaling pathway and potential modulation by kaurane diterpenes.

Experimental Workflow for Isolation and Characterization

The discovery and characterization of natural products like this compound typically follow a structured workflow, from extraction to final structure elucidation.

Caption: A general experimental workflow for the isolation and characterization of this compound from a natural source.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This guide provides the essential physicochemical data and standardized experimental protocols to facilitate such research. The potential for this class of compounds to modulate key signaling pathways like NF-κB and MAPK warrants further exploration to elucidate the specific mechanisms of action of this compound and its potential therapeutic applications.

References

- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A natural ent‑kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 2,16-Kauranediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 2,16-Kauranediol, an ent-kaurane diterpenoid. While direct cytotoxic data for this compound is limited in publicly available literature, this guide synthesizes information on the broader class of ent-kaurane diterpenoids and provides detailed experimental protocols and conceptual frameworks for its evaluation. This document is intended to serve as a comprehensive resource for researchers initiating studies on the potential anticancer properties of this compound.

Data Presentation: Cytotoxicity of Kaurane Diterpenoids

Below is a summary of the reported cytotoxic activity of various ent-kaurane diterpenoids against several human cancer cell lines. This data provides a comparative baseline for the anticipated cytotoxic potential of this compound.

| Compound Name/Source | Cell Line | Assay | IC50 (µM) | Reference |

| ent-kaurane-6β,16α-diol-3-one | Multiple | Not Specified | Not Specified | [6] |

| ent-kaurane-2β,16α-diol | Ehrlich ascites tumour | Not Specified | Moderate cytotoxicity | [7] |

| Decrescensin A | SW480 | Not Specified | 0.46 | [4] |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | Not Specified | 27.3 ± 1.9 | [1] |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | Not Specified | 24.7 ± 2.8 | [1] |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Not Specified | 30.7 ± 1.7 | [1] |

| Oridonin Derivative | HCT116 | Not Specified | 1.22 - 11.13 | [8] |

| Compound from Isodon excisoides | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | MTT | 1.09 - 8.53 | [2] |

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays that can be employed for the preliminary screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Materials:

-

This compound stock solution

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

-

Reaction Termination: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and a potential signaling pathway involved in the cytotoxic effects of ent-kaurane diterpenoids.

This guide provides a foundational framework for investigating the cytotoxic properties of this compound. Further research is warranted to elucidate its specific IC50 values against a broader panel of cancer cell lines and to confirm the precise molecular mechanisms underlying its potential anticancer activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalejmp.com [journalejmp.com]

- 6. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Kaurane Diterpenoids: An In-depth Technical Guide for Researchers

Introduction: Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery and development. A critical physicochemical property influencing their therapeutic potential is solubility, which affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of kaurane diterpenoids in various solvents, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing their dissolution. This guide is intended for researchers, scientists, and drug development professionals working with this important class of compounds.

Factors Affecting the Solubility of Kaurane Diterpenoids

The solubility of kaurane diterpenoids is a complex interplay of various factors related to both the solute and the solvent. Understanding these factors is crucial for predicting and manipulating solubility for research and pharmaceutical applications.

-

Molecular Structure: The inherent chemical structure of a kaurane diterpenoid is the primary determinant of its solubility. The presence, number, and position of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and glycosidic moieties, significantly impact aqueous solubility. For instance, the addition of glucose units to the aglycone steviol (B1681142) to form stevioside (B1681144) and rebaudioside A dramatically increases their water solubility. Conversely, the presence of nonpolar moieties, such as methyl groups and the tetracyclic kaurane skeleton itself, contributes to their lipophilicity and solubility in organic solvents.

-

Solvent Properties: The choice of solvent is critical. The principle of "like dissolves like" is a fundamental concept.

-

Polarity: Polar solvents, such as water, methanol, and ethanol, are more effective at dissolving polar kaurane diterpenoids, especially those with multiple hydroxyl groups or glycosidic linkages.

-

Aprotic vs. Protic Solvents: Protic solvents can donate hydrogen bonds, which can be advantageous for dissolving kaurane diterpenoids with hydrogen bond acceptor and donor groups. Aprotic solvents, like acetone (B3395972) and ethyl acetate, are also effective for many kaurane diterpenoids, particularly those with moderate polarity.

-

Nonpolar Solvents: Nonpolar solvents like hexane (B92381) and toluene (B28343) are generally poor solvents for most kaurane diterpenoids, unless the molecule is highly lipophilic with minimal polar functional groups.

-

-

Temperature: The solubility of most solid solutes, including kaurane diterpenoids, in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute. Increased temperature provides this energy, facilitating the dissolution process.

-

pH: For kaurane diterpenoids with ionizable functional groups, such as carboxylic acids (e.g., kaurenoic acid) or basic nitrogen atoms, the pH of the aqueous solution plays a significant role in their solubility. The solubility of acidic kaurane diterpenoids will increase in alkaline solutions (higher pH) due to the formation of more soluble salts. Conversely, the solubility of basic kaurane diterpenoids will increase in acidic solutions (lower pH).

-

Crystallinity: The solid-state properties of a kaurane diterpenoid, specifically its crystal lattice energy, can influence its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because no energy is required to break a crystal lattice.

Quantitative Solubility Data of Kaurane Diterpenoids

The following table summarizes the available quantitative solubility data for a selection of kaurane diterpenoids in various solvents. It is important to note that solubility data can vary depending on the experimental conditions (e.g., temperature, pH, method of determination).

| Kaurane Diterpenoid | Solvent | Temperature (°C) | Solubility |

| Stevioside | Water | 5 | 4.7 g/L[1] |

| Water | 30 | 3.7 g/L[1] | |

| Water | 50 | 6.3 g/L[1] | |

| Ethanol | 5 | 40.5 g/L[1] | |

| Ethanol | 30 | 91.1 g/L[1] | |

| Ethanol | 50 | 281.3 g/L[1] | |

| Ethanol:Water (30:70) | 5 | 4.5 g/L[1] | |

| Ethanol:Water (30:70) | 30 | 34.8 g/L[1] | |

| Ethanol:Water (30:70) | 50 | 177.8 g/L[1] | |

| Ethanol:Water (70:30) | 5 | 42.2 g/L[1] | |

| Ethanol:Water (70:30) | 30 | 102.3 g/L[1] | |

| Ethanol:Water (70:30) | 50 | 310.3 g/L[1] | |

| Rebaudioside A | Water | 5 | 5.0 g/L[1] |

| Water | 30 | 3.7 g/L[1] | |

| Water | 50 | 6.6 g/L[1] | |

| Ethanol | 5 | 3.6 g/L[1] | |

| Ethanol | 30 | 3.2 g/L[1] | |

| Ethanol | 50 | 3.7 g/L[1] | |

| Ethanol:Water (30:70) | 5 | 7.1 g/L[1] | |

| Ethanol:Water (30:70) | 30 | 33.9 g/L[1] | |

| Ethanol:Water (30:70) | 50 | 156.8 g/L[1] | |

| Ethanol:Water (70:30) | 5 | 56.2 g/L[1] | |

| Ethanol:Water (70:30) | 30 | 72.8 g/L[1] | |

| Ethanol:Water (70:30) | 50 | 213.7 g/L[1] | |

| DMSO | Room Temperature | ~1 mg/mL | |

| Dimethyl formamide (B127407) | Room Temperature | ~1 mg/mL[2] | |

| PBS (pH 7.2) | Room Temperature | ~10 mg/mL[2] | |

| Kaurenoic Acid | Water | Room Temperature | 0.00048 g/L[3] |

| DMSO | Room Temperature | 357.345 mg/mL[4] | |

| 1% DMSO in Water | Room Temperature | 0.930 mg/mL[4] | |

| Carboxyatractyloside (potassium salt) | Water | Room Temperature | 10 mg/mL |

| Atractyloside | Water | Room Temperature | 20 mg/mL |

| Water | 40 | ~25 mg/mL[2] | |

| DMSO | Room Temperature | 30 mg/mL[5] | |

| Gibberellic Acid | Ethanol | Room Temperature | ~5 mg/mL[6] |

| DMSO | Room Temperature | ~15 mg/mL[6] | |

| Dimethyl formamide (DMF) | Room Temperature | ~5 mg/mL[6] | |

| 1:4 DMSO:PBS (pH 7.2) | Room Temperature | ~0.2 mg/mL[6] | |

| Wedelolactone | Ethanol | Room Temperature | ~20 mg/mL[6] |

| DMSO | Room Temperature | ~30 mg/mL[6] | |

| Dimethyl formamide (DMF) | Room Temperature | ~30 mg/mL[6] | |

| 1:1 DMSO:PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL[6] | |

| Oridonin (B1677485) | Water | Room Temperature | 0.75 mg/mL |

| Isosteviol (B191626) | Water (pH 1.0) | Room Temperature | <20.00 ng/mL[7] |

| Water (pH 4.5) | Room Temperature | <20.00 ng/mL[7] | |

| Water (pH 6.8) | Room Temperature | 20,074.30 ng/mL[7] | |

| Water | Room Temperature | 129.58 ng/mL[7] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for drug development and research. The following sections detail the methodologies for two common experimental approaches for determining the solubility of kaurane diterpenoids.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the kaurane diterpenoid and add it to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

For aqueous solubility determination at different pH values, use appropriate buffer solutions (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker or water bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, but the exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a low-binding membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any solid particles. It is important to ensure that the filter does not adsorb the solute.

-

-

-

Quantification:

-

Carefully collect the clear supernatant or filtrate.

-

Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the kaurane diterpenoid in the diluted solution using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

UV-Vis Spectroscopy (if the compound has a suitable chromophore and there are no interfering substances).

-

-

-

Calculation:

-

Calculate the solubility of the kaurane diterpenoid in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L.

-

Experimental workflow for the shake-flask solubility determination method.

High-Throughput Screening (HTS) for Solubility (Kinetic Solubility)

For early-stage drug discovery, where a large number of compounds need to be screened rapidly, high-throughput solubility assays are often employed. These methods typically determine the kinetic solubility, which is the concentration of a compound that dissolves in a buffer after a short incubation time when added from a concentrated stock solution (usually in DMSO). While not a true equilibrium solubility, it provides a rapid assessment of a compound's dissolution behavior.

General Methodology Overview:

-

Compound Preparation: Kaurane diterpenoids are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions in a 96-well or 384-well plate format.

-

Assay Execution:

-

A small volume of the DMSO stock solution is added to an aqueous buffer in a multi-well plate.

-

The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

-

Precipitate Detection/Quantification:

-

The presence and amount of precipitate are determined using various high-throughput techniques:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy: The absorbance of the solution is measured before and after filtration or centrifugation to determine the concentration of the dissolved compound.

-

Automated HPLC-MS: The supernatant is analyzed by rapid HPLC-MS to quantify the dissolved compound.

-

-

-

Data Analysis: The solubility is reported as the concentration at which precipitation is observed or the concentration of the compound remaining in solution after the incubation period.

General workflow for high-throughput kinetic solubility screening.

Conclusion

The solubility of kaurane diterpenoids is a multifaceted property governed by their intricate structures and the nature of the surrounding solvent. A thorough understanding of the factors influencing solubility, coupled with robust experimental determination, is paramount for advancing the research and development of these promising natural products. This guide provides a foundational resource for researchers, offering a compilation of available solubility data and detailed methodologies to enable consistent and reliable solubility assessment. As the exploration of kaurane diterpenoids continues to uncover novel therapeutic agents, a systematic approach to characterizing their physicochemical properties, with a strong emphasis on solubility, will be indispensable for translating these discoveries into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Simultaneous improvement to solubility and bioavailability of active natural compound isosteviol using cyclodextrin metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 2,16-Dihydroxy-ent-kaurane and Related Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydroxy-substituted ent-kaurane diterpenoids, with a specific focus on compiling representative data for 2,16-dihydroxy-ent-kaurane. Due to the limited availability of a complete public dataset for this exact compound, this document presents a consolidated analysis based on closely related and structurally analogous ent-kaurane derivatives. The methodologies for isolation and characterization, along with potential biological activities and signaling pathways, are also detailed to support further research and drug development endeavors.

Spectroscopic Data

The spectroscopic data for ent-kaurane diterpenoids are crucial for their identification and structural elucidation. The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for representative dihydroxy-ent-kaurane derivatives. This information can be used to predict the spectral characteristics of 2,16-dihydroxy-ent-kaurane.

Table 1: Representative ¹H NMR Spectroscopic Data for Hydroxylated ent-Kaurane Derivatives

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2-H (axial) | ~3.5 - 4.0 | m | |

| 16-H | ~3.8 - 4.2 | m | |

| 17-H₂ | ~3.4 - 3.7 | m | |

| 18-H₃ | ~0.8 - 1.2 | s | |

| 19-H₃ | ~0.8 - 1.2 | s | |

| 20-H₃ | ~0.9 - 1.1 | s |

Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of other functional groups.

Table 2: Representative ¹³C NMR Spectroscopic Data for Hydroxylated ent-Kaurane Derivatives

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~65 - 75 |

| C-4 | ~33 |

| C-10 | ~39 |

| C-16 | ~78 - 82 |

| C-17 | ~65 - 70 |

| C-18 | ~28 |

| C-19 | ~22 |

| C-20 | ~15 |

Note: These values are indicative and derived from various hydroxylated ent-kaurane structures.

Table 3: Representative IR and Mass Spectrometry Data for Dihydroxy-ent-kaurane Derivatives

| Spectroscopic Method | Characteristic Peaks/Signals |

| IR (Infrared) Spectroscopy | ~3400 cm⁻¹ (O-H stretching, broad), ~2920 cm⁻¹ (C-H stretching), ~1460 cm⁻¹ (C-H bending)[1] |

| MS (Mass Spectrometry) | Molecular Ion [M]⁺, fragmentation patterns showing loss of water molecules ([M-H₂O]⁺, [M-2H₂O]⁺)[2] |

Experimental Protocols

The isolation and characterization of ent-kaurane diterpenoids from natural sources typically involve a series of chromatographic and spectroscopic techniques.

2.1. Isolation of ent-Kaurane Diterpenoids

A general procedure for the isolation of dihydroxy-ent-kaurane derivatives from a plant source, such as members of the Isodon or Sideritis genera, is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: The fractions enriched with diterpenoids (typically the chloroform and ethyl acetate fractions) are subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.

-

Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield the pure dihydroxy-ent-kaurane derivatives.[3][4][5]

2.2. Spectroscopic Characterization

The structural elucidation of the isolated compounds is achieved through a combination of the following spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons and to assign all signals unambiguously.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum provide additional structural information.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, such as hydroxyl groups (broad peak around 3400 cm⁻¹).[1][6]

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of the molecule.[4]

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10] The presence of hydroxyl groups can significantly influence their biological properties.

Anti-inflammatory Activity: Many ent-kaurane diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. One of the most studied pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[11] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, the activation of NF-κB leads to the production of pro-inflammatory mediators. Some ent-kaurane diterpenoids have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[11]

Anticancer Activity: Several ent-kaurane diterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[4][12] Their mechanisms of action often involve the induction of apoptosis (programmed cell death). For instance, some of these compounds can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis.[13]

Below is a diagram representing the inhibitory effect of a hypothetical 2,16-dihydroxy-ent-kaurane on the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thaibinhjmp.vn [thaibinhjmp.vn]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

A Comprehensive Literature Review of ent-Kaurane Diterpenoids: A Technical Guide for Drug Discovery and Development

Introduction

ent-Kaurane diterpenoids represent a large and structurally diverse class of natural products, primarily isolated from various plant families such as Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae.[1][2][3] These tetracyclic diterpenes have garnered significant attention from the scientific community due to their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] First discovered in 1961, over 1300 ent-kaurane diterpenoids have been identified, with many originating from the Isodon genus.[6] Their complex molecular architecture, often featuring a bridged bicyclo[3.2.1]octane ring system, has made them a compelling subject for synthetic chemists.[4]

The biosynthesis of ent-kaurane diterpenoids originates from geranylgeranyl pyrophosphate (GGPP).[2][7] Through a series of enzymatic reactions involving copalyl diphosphate (B83284) synthase and ent-kaurene (B36324) synthase, the characteristic tetracyclic ent-kaurane skeleton is formed.[1][2] Subsequent chemical modifications such as oxidation, bond cleavage, and structural rearrangements give rise to the vast diversity of naturally occurring ent-kaurane diterpenoids.[1][2]

This technical guide provides a comprehensive overview of the current state of research on ent-kaurane diterpenoids, with a focus on their therapeutic potential. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are presented in structured tables for easy comparison, and key signaling pathways are visualized using diagrams to facilitate a deeper understanding of their molecular interactions.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a wide range of cancer cell lines.[3][6] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell survival and proliferation.[4][6] Notably, oridonin, a well-studied ent-kaurane diterpenoid, has even entered phase-I clinical trials in China for its anticancer properties.[6]

Quantitative Anticancer Data

The cytotoxic effects of various ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for selected ent-kaurane diterpenoids against different cancer cell lines is presented in Table 1.

Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids Against Various Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | A549 (Lung) | 2.16 | [8] |

| Eriocalyxin B | HepG2 (Liver) | N/A | [4] |

| Sigesbeckin A | MRSA (Bacteria) | 64 µg/mL | [9][10] |

| Sigesbeckin C | MRSA (Bacteria) | >64 µg/mL | [9][10] |

| Compound 1 from Isodon serra | BV-2 (Microglia) | 15.6 | [11] |

| Compound 9 from Isodon serra | BV-2 (Microglia) | 7.3 | [11] |

| 11β-hydroxy-ent-16-kaurene-15-one | HepG2 (Liver) | N/A | [12] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus | 16 mm (inhibition zone) | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Enterococcus faecalis | 12 mm (inhibition zone) | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Escherichia coli | 13 mm (inhibition zone) | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Klebsiella pneumoniae | 10 mm (inhibition zone) | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Pseudomonas aeruginosa | 8 mm (inhibition zone) | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Candida krusei | 10 mm (inhibition zone) | [13][14] |

Note: N/A indicates that the specific IC50 value was mentioned as significant but not explicitly quantified in the provided search results. Further review of the full-text article would be required.

Experimental Protocols: Assessing Anticancer Activity

A standard methodology for evaluating the in vitro anticancer activity of ent-kaurane diterpenoids is the MTT assay.

MTT Assay Protocol

-

Cell Culture: Human cancer cell lines (e.g., A549, HepG2, SW480) are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The ent-kaurane diterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

ent-Kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways. One such pathway involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling cascade.

Caption: ent-Kaurane Diterpenoid-Induced Apoptosis Pathway.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have demonstrated significant anti-inflammatory properties.[11][15][16] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[16][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of ent-kaurane diterpenoids is often assessed by their ability to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The IC50 value represents the concentration of the compound that inhibits 50% of NO production.

Table 2: Anti-inflammatory Activity of Selected ent-Kaurane Diterpenoids

| Compound Name | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Noueinsiancin D | RAW 264.7 | < 2.5 | [15] |

| Noueinsiancin E | RAW 264.7 | < 2.5 | [15] |

| Noueinsiancin F | RAW 264.7 | < 2.5 | [15] |

| Noueinsiancin G | RAW 264.7 | < 2.5 | [15] |

| Compound 13 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |

| Compound 14 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |

| Compound 15 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |

| Compound 16 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |

| Compound 17 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |

| Compound 1 from Isodon serra | BV-2 | 15.6 | [11] |

| Compound 9 from Isodon serra | BV-2 | 7.3 | [11] |

Experimental Protocols: Assessing Anti-inflammatory Activity

Griess Assay for Nitric Oxide Inhibition

-

Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured in a suitable medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the ent-kaurane diterpenoid for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubating for a short period.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many ent-kaurane diterpenoids are mediated through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB Pathway by ent-Kaurane Diterpenoids.

Antimicrobial Activity

ent-Kaurane diterpenoids have also been reported to possess a broad spectrum of antimicrobial activities against various bacteria and fungi.[9][10][13][14][18]

Quantitative Antimicrobial Data

The antimicrobial efficacy of ent-kaurane diterpenoids is commonly determined by their minimum inhibitory concentration (MIC) values, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For some assays, the diameter of the zone of inhibition is measured.

Table 3: Antimicrobial Activity of Selected ent-Kaurane Diterpenoids

| Compound Name | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | N/A | [9][10] |

| Sigesbeckin A | Vancomycin-resistant Enterococci (VRE) | 64 | N/A | [9][10] |

| Compound 5 from Sigesbeckia orientalis | MRSA | 64 | N/A | [9][10] |

| Compound 5 from Sigesbeckia orientalis | VRE | 64 | N/A | [9][10] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus | N/A | 16 | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Enterococcus faecalis | N/A | 12 | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Escherichia coli | N/A | 13 | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Klebsiella pneumoniae | N/A | 10 | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Pseudomonas aeruginosa | N/A | 8 | [13][14] |

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Candida krusei | N/A | 10 | [13][14] |

Note: N/A indicates that the specific value was not provided in the search results.

Experimental Protocols: Assessing Antimicrobial Activity

Broth Microdilution Method for MIC Determination

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The ent-kaurane diterpenoid is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disk Diffusion Method for Zone of Inhibition

-

Agar (B569324) Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the ent-kaurane diterpenoid are placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions.

-

Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.

Conclusion and Future Directions

ent-Kaurane diterpenoids represent a promising class of natural products with significant therapeutic potential.[17][19] Their diverse biological activities, particularly in the areas of cancer, inflammation, and infectious diseases, make them attractive lead compounds for drug discovery and development.[1][5] While a substantial amount of research has been conducted, further in-depth investigations are necessary to fully elucidate their molecular mechanisms of action, as well as their pharmacokinetic and toxicological profiles.[1][17] Future research should focus on the semi-synthesis of novel derivatives with improved potency and drug-like properties, as well as the development of effective delivery systems to enhance their bioavailability.[7][20] The continued exploration of this fascinating class of natural products holds great promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]

- 15. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. thaibinhjmp.vn [thaibinhjmp.vn]

- 18. Antimicrobial Potential of Natural and Semi-Synthetic ent-Kaurane and ent-Pimarane Diterpenes against Clinically Isolated Gram-Positive Multidrug-Resistant Bacteria – ScienceOpen [scienceopen.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activities of Diterpenoids from the Annonaceae Family: A Technical Guide for Drug Discovery

An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of diterpenoids derived from the Annonaceae family, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways.

The Annonaceae family of flowering plants, found predominantly in tropical and subtropical regions, is a rich source of structurally diverse secondary metabolites. Among these, diterpenoids have emerged as a particularly promising class of compounds, exhibiting a wide range of potent biological activities. This technical guide delves into the core findings surrounding the cytotoxic, anti-inflammatory, and antimicrobial properties of these molecules, presenting a valuable resource for the scientific community engaged in the pursuit of novel therapeutic agents.

Cytotoxic Activities of Annonaceae Diterpenoids

Diterpenoids from the Annonaceae family, particularly those with an ent-kaurane skeleton, have demonstrated significant cytotoxic effects against various human cancer cell lines. These compounds hold promise as potential leads for the development of new anticancer drugs.

Quantitative Data on Cytotoxicity

The cytotoxic efficacy of several ent-kaurane diterpenoids is summarized in the table below, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

| Diterpenoid Compound | Cancer Cell Line | IC50 (µM) | Source Species |

| Annoglabasin H | LU-1 (Human lung cancer) | 3.7 | Annona glabra[1][2] |

| MCF-7 (Human breast cancer) | 4.6 | Annona glabra[1][2] | |

| SK-Mel2 (Human melanoma) | 4.2 | Annona glabra[1][2] | |

| KB (Human oral cancer) | 3.9 | Annona glabra[1][2] | |

| ent-3β-hydroxy-kaur-16-en-19-al | K562 (Human leukemia) | 2.49 (µg/mL) | Annona vepretorum[3] |

| B16-F10 (Murine melanoma) | 21.02 (µg/mL) | Annona vepretorum[3] |

Table 1: Cytotoxic activity of ent-kaurane diterpenoids from Annonaceae.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of diterpenoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well microplates

-

Human cancer cell lines

-

Culture medium (e.g., DMEM with 10% FBS)

-

Diterpenoid compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-130 µL of the solubilization solution to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Apoptosis Signaling Pathway

The cytotoxic effects of some diterpenoids are mediated through the induction of apoptosis. A key regulatory point in this process is the balance between the pro-apoptotic Bax and the anti-apoptotic Bcl-2 proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.[6][7]

Anti-inflammatory Activities of Annonaceae Diterpenoids